Cas no 443117-10-0 (N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano2,3-cpyridine-3-carboxamide)

N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano2,3-cpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano2,3-cpyridine-3-carboxamide
- F6548-0088
- 443117-10-0
- SR-01000554719
- EU-0027133
- SR-01000554719-1
- N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide
- AKOS002093680
- N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
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- Inchi: 1S/C17H13ClN2O4/c1-9-15-13(10(8-21)7-19-9)6-14(17(23)24-15)16(22)20-12-4-2-11(18)3-5-12/h2-7,21H,8H2,1H3,(H,20,22)
- InChI Key: UMWSGMWHQDPFHH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C1C(=O)OC2C(C)=NC=C(CO)C=2C=1)=O
Computed Properties
- Exact Mass: 344.0563846g/mol
- Monoisotopic Mass: 344.0563846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 88.5Ų
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano2,3-cpyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-0088-4mg |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-0088-5mg |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-0088-2μmol |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-0088-2mg |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-0088-3mg |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-0088-5μmol |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-0088-1mg |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide |
443117-10-0 | 1mg |
$54.0 | 2023-09-08 |
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano2,3-cpyridine-3-carboxamide Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
Additional information on N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano2,3-cpyridine-3-carboxamide
Introduction to N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide (CAS No. 443117-10-0)
N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide, identified by its CAS number 443117-10-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This heterocyclic molecule features a complex structural framework that combines elements of pyridine and pyranone moieties, making it a versatile scaffold for the development of novel therapeutic agents.
The structural complexity of N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide lends itself to diverse biological activities. The presence of multiple functional groups, including a chlorophenyl ring, a hydroxymethyl group, and a methyl substituent, contributes to its potential pharmacological properties. These features have been explored in various research studies aimed at identifying compounds with therapeutic potential.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting specific biological pathways. The pyridine and pyranone core structures in N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide are known to exhibit interactions with various enzymes and receptors, making it a promising candidate for drug design. Specifically, the chlorophenyl moiety has been shown to modulate the activity of certain enzymes involved in inflammatory responses and cancer progression.
The hydroxymethyl group in the molecule provides a site for further chemical modification, allowing for the synthesis of derivatives with enhanced biological activity. This flexibility has been exploited in several research endeavors to develop compounds with improved pharmacokinetic properties and reduced toxicity. The methyl substituent at the 8-position further influences the electronic properties of the molecule, affecting its binding affinity to biological targets.
Recent studies have highlighted the potential of N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide as an intermediate in the synthesis of novel antiviral agents. The pyranone core structure is particularly relevant in this context, as it has been associated with compounds that exhibit inhibitory effects on viral replication. The chlorophenyl ring, in particular, has been identified as a key pharmacophore in several antiviral drugs currently under development.
The compound's ability to interact with biological targets has also been explored in the context of anticancer therapy. Preclinical studies have demonstrated that derivatives of N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide can inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in tumor progression. These findings have prompted further investigation into the development of targeted therapies based on this molecular scaffold.
The synthesis of N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide
The pharmacokinetic properties of N-(
In conclusion,N-(4-chlorophenyl)-5(hydroxymethy1)-8-methy1}-20X0-H-pyrano【rcofpyridine -30carboxamidem(CAS No。443117 -10 -0) represents a significant advancement i pharmaceutical chemistry。Its complex structure and diverse functional groups make it a valuable scaffold for developing novel therapeutic agents。Recent research highlights its potential in antiviral and anticancer applications,while ongoing studies continue to explore its pharmacological properties。With further investigation,this compound is poised to contribute significantly to future medical treatments。
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